molecular formula C16H29NO2Si B3284961 (2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 794518-59-5

(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol

Cat. No.: B3284961
CAS No.: 794518-59-5
M. Wt: 295.49 g/mol
InChI Key: KAIKNAIPHKNQDY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chiral alcohol derivative featuring a benzylamino group at the C2 position and a tert-butyl(dimethyl)silyl (TBDMS) ether group at C3. The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. This compound’s structure suggests applications in medicinal chemistry, particularly in peptide synthesis or as a precursor for bioactive molecules.

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2Si/c1-16(2,3)20(4,5)19-13-15(12-18)17-11-14-9-7-6-8-10-14/h6-10,15,17-18H,11-13H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIKNAIPHKNQDY-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol, with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the 2-position, a benzylamino group, and a tert-butyl(dimethyl)silyl ether. Its structural formula can be represented as follows:

\text{ 2S 2 benzylamino 3 tert butyl dimethyl silyl oxy}propan-1-ol}

This configuration may influence its interaction with biological targets, particularly in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing silyl groups often exhibit antioxidant properties. In one study, derivatives of silyl ethers demonstrated significant radical scavenging activity, suggesting that (2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol may similarly contribute to antioxidant defense mechanisms in biological systems .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. For instance, silyl ethers have shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer progression. This inhibition could be attributed to the steric hindrance provided by the tert-butyl group, which may affect enzyme-substrate interactions .

Neuroprotective Effects

Neuroprotective properties have also been explored. Studies on similar compounds have indicated that silyl derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests that (2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol might offer neuroprotective benefits through modulation of oxidative stress pathways .

Synthesis and Case Studies

The synthesis of (2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves the use of protecting groups for amines and alcohols to facilitate selective reactions. A common method includes the use of tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole .

Case Study: Synthesis via Microwave Irradiation

A notable case study demonstrated the efficiency of microwave-assisted synthesis for similar silyl ethers. The reaction yielded high purity and efficiency, showcasing the advantages of modern synthetic techniques in producing biologically active compounds .

Method Yield (%) Reaction Time (min)
Conventional Synthesis40120
Microwave-Assisted Synthesis8515

Comparison with Similar Compounds

Key Comparative Data

Compound Name Key Functional Groups Synthesis Yield Physical State Reference
(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol Benzylamino (C2), TBDMS-O (C3) N/A* N/A* N/A
(S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol (26) Methyl (C2), TBDMS-O (C3) 92% Colorless oil
(2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28) TBDMS-O (C5), dimethyl (C2, C4) 81% Colorless oil
Compound 6 Bis(benzylamino), 4-bromophenyl 41% Pale yellow glass

Research Findings and Implications

  • Synthetic Efficiency: TBDMS-protected alcohols (e.g., compounds 26 and 28) generally exhibit higher synthetic yields (81–92%) compared to benzylamino-containing systems (41% for compound 6) . This suggests that steric hindrance or competing reactions in amino-functionalized compounds may complicate synthesis.
  • Functional Group Impact: The benzylamino group in the target compound could enhance solubility in polar solvents or enable covalent binding in biological systems, contrasting with methyl or bromophenyl groups in analogues.
  • Stereochemical Considerations : The (S)-configuration at C2 in the target compound and compound 26 underscores the importance of chirality in determining reactivity and intermolecular interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the use of DiBAl-H (diisobutylaluminum hydride) in CH₂Cl₂ at −78°C followed by gradual warming to −40°C ensures selective reduction of esters to alcohols without side reactions . Stereochemical integrity can be preserved by employing chiral auxiliaries or enantioselective catalysts during critical steps, such as the introduction of the benzylamino group. Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) is recommended to isolate the product with ≥95% purity .

Q. How can the tert-butyldimethylsilyl (TBS) protecting group be selectively removed without degrading the hydroxyl or benzylamino functionalities?

  • Methodological Answer : The TBS group is typically cleaved using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF. However, milder conditions (e.g., HF-pyridine in MeCN) may be required to avoid side reactions with sensitive functional groups. Monitoring the reaction via TLC or LC-MS ensures selective deprotection .

Q. What spectroscopic techniques are most effective for characterizing intermediates and confirming the final structure?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional group integrity. For example, the TBS-O proton appears as a singlet at δ ~0.1 ppm, while the benzylamino group shows aromatic protons at δ ~7.3 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and isotopic patterns.
  • IR Spectroscopy : O-H (3200–3600 cm⁻¹) and Si-O (1100 cm⁻¹) stretches validate hydroxyl and silyl ether groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects on optical rotation. Cross-validate using multiple techniques:
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients.
  • NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of enantiomeric signals .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Q. What experimental strategies mitigate the instability of the TBS-protected hydroxyl group under acidic or aqueous conditions?

  • Methodological Answer : Instability arises from hydrolysis of the Si-O bond. Strategies include:
  • Low-Temperature Workup : Maintain reactions below 0°C during aqueous extraction .
  • Anhydrous Solvents : Use rigorously dried THF or CH₂Cl₂ to prevent inadvertent deprotection.
  • Alternative Protecting Groups : For long-term storage, replace TBS with more robust groups like trityl or acetyl .

Q. How should researchers address contradictory NOE (Nuclear Overhauser Effect) data when assigning the stereochemistry of the benzylamino group?

  • Methodological Answer : NOE contradictions may indicate conformational flexibility or overlapping signals. Solutions include:
  • Dynamic NMR : Analyze variable-temperature NMR to identify rotameric states.
  • X-ray Crystallography : Resolve absolute configuration unambiguously .
  • Computational Modeling : Compare experimental NOEs with DFT-optimized structures (e.g., using Gaussian or ORCA) .

Q. What are the limitations of using this compound in biological assays due to its hygroscopicity or solubility?

  • Methodological Answer : Hygroscopicity can alter mass measurements and stability. Mitigation steps:
  • Lyophilization : Remove residual solvents under high vacuum.
  • Co-solvents : Use DMSO or ethanol to improve aqueous solubility while avoiding denaturation of biomolecules .
  • Stability Studies : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .

Data Contradiction Analysis

Q. How to reconcile conflicting LC-MS and GC-MS data for purity assessment?

  • Methodological Answer : GC-MS may fail for thermally labile compounds, while LC-MS is less sensitive to non-volatile impurities. Cross-check using:
  • Elemental Analysis : Validate C, H, N, and Si content.
  • 1D/2D NMR : Detect low-level impurities masked in MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.